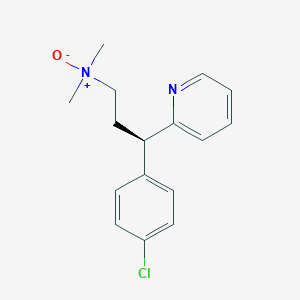
2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, (R)-
Descripción general
Descripción
2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, (R)-, also known as R-(-)-PPDA, is a chiral compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. R-(-)-PPDA is a versatile chemical that has been used in a variety of fields, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, (R)-(-)-PPDA is not fully understood, but it is believed to act as a competitive inhibitor of enzymes that contain a pyridoxal-5'-phosphate (PLP) cofactor. PLP is an important cofactor in many enzymatic reactions, including amino acid metabolism and neurotransmitter synthesis. 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, (R)-(-)-PPDA has been shown to inhibit several PLP-dependent enzymes, including tryptophan synthase and cystathionine β-synthase.
Biochemical and Physiological Effects:
2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, (R)-(-)-PPDA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, (R)-(-)-PPDA has also been shown to have anti-inflammatory effects and reduce oxidative stress in animal models. In addition, 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, (R)-(-)-PPDA has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, (R)-(-)-PPDA in lab experiments is its chiral nature, which allows for the synthesis of chiral compounds. 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, (R)-(-)-PPDA is also readily available and relatively inexpensive. However, one limitation of using 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, (R)-(-)-PPDA is its potential toxicity, which can limit its use in certain experiments. In addition, the mechanism of action of 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, (R)-(-)-PPDA is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, (R)-(-)-PPDA. One area of interest is the development of 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, (R)-(-)-PPDA as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative diseases. Another area of interest is the study of the mechanism of action of 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, (R)-(-)-PPDA, which can provide valuable insights into the role of PLP-dependent enzymes in various biological processes. Finally, the development of new synthetic methods for 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, (R)-(-)-PPDA can enable the synthesis of new chiral compounds with unique properties.
Métodos De Síntesis
The synthesis of 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, (R)-(-)-PPDA can be achieved through several methods, including asymmetric synthesis and resolution. One common method is the asymmetric synthesis using L-proline as a chiral auxiliary. The synthesis process involves the reaction of 4-chlorobenzaldehyde with L-proline to form the chiral imine intermediate, followed by reduction with sodium borohydride to yield 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, (R)-(-)-PPDA.
Aplicaciones Científicas De Investigación
2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, (R)-(-)-PPDA has been extensively studied for its various applications in scientific research. It has been used as a chiral building block in the synthesis of biologically active compounds, such as drugs and natural products. 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, (R)-(-)-PPDA has also been used as a ligand in asymmetric catalysis, which is a powerful tool for the synthesis of chiral compounds. In addition, 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, (R)-(-)-PPDA has been used as a probe in the study of enzyme mechanisms and protein-ligand interactions.
Propiedades
IUPAC Name |
(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-19(2,20)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEICKDXQPVPKK-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162060 | |
| Record name | Chlorpheniramine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142494-45-9 | |
| Record name | Chlorpheniramine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142494459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorpheniramine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



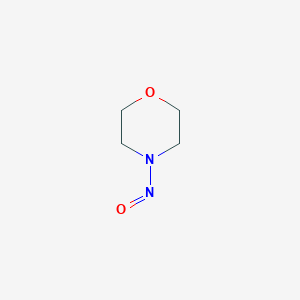
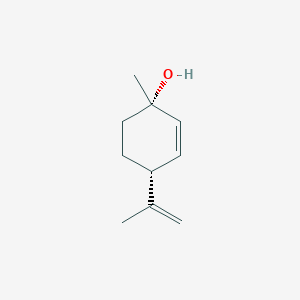

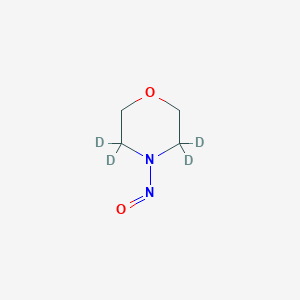

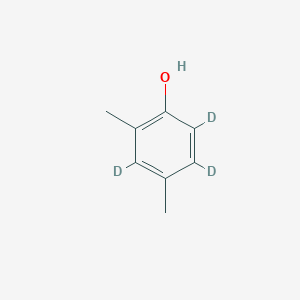

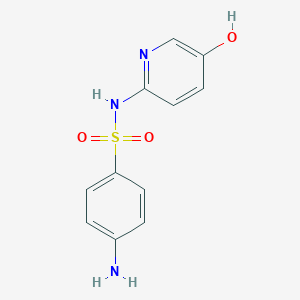
![9,10-Dihydrobenzo[a]pyrene](/img/structure/B121272.png)
![2-[2,5-Bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(chloromethyl)oxane-3,4,5-triol](/img/structure/B121276.png)
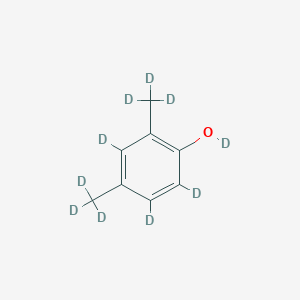
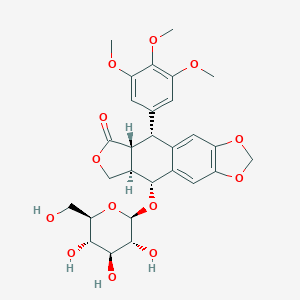

![7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol](/img/structure/B121283.png)